(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
Overview
Description
AG-012917 is a broad spectrum cyclin-dependent kinase inhibitors with potential anticancer activity.
Scientific Research Applications
Synthesis and Anticancer Activity
- Antifungal and Anticancer Potential : Synthesized compounds similar to the query chemical, including benzamide derivatives with thiazole structures, have been investigated for their antifungal properties. Furthermore, some of these compounds have also shown promising anticancer activity against various cancer cell lines, indicating a potential application in cancer research (Narayana et al., 2004).
- Derivatives as Anticancer Agents : Another research focusing on the synthesis of benzamide derivatives, similar to the chemical , demonstrated significant anticancer activity. These derivatives were effective against multiple cancer cell lines, suggesting a potential application in developing new anticancer drugs (Ravinaik et al., 2021).
- Pro-apoptotic Activity in Cancer Treatment : Certain derivatives of benzamide, akin to the compound , have exhibited pro-apoptotic activity. This property is especially relevant in cancer treatment as it can lead to the development of new anticancer therapies (Yılmaz et al., 2015).
Neuroleptic and Anti-Inflammatory Applications
- Neuroleptic Activity : Research has been conducted on benzamide compounds similar to the chemical for their potential neuroleptic activity. This could be relevant in the treatment of psychiatric disorders (Iwanami et al., 1981).
- Anti-Inflammatory Activity : Compounds derived from thiazole and thiazoline, which are structurally related to the compound in query, have shown anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory drugs (Lynch et al., 2006).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties : Several derivatives of benzamide, which include thiazole structures similar to the compound , have demonstrated antimicrobial and antifungal properties. This suggests a potential use in developing new antimicrobial agents (Chawla, 2016).
Additional Potential Applications
- Various Biological Activities : There is evidence that similar benzamide derivatives have diverse biological activities, including antibacterial, antitubercular, anticancer, and antifungal activities. This broad range of potential applications highlights the versatility of such compounds in pharmaceutical research (Mhaske et al., 2011).
properties
CAS RN |
486414-16-8 |
---|---|
Product Name |
(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide |
Molecular Formula |
C23H23F2N5O2S |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H23F2N5O2S/c1-30-11-3-4-15(30)12-27-22(32)13-7-9-14(10-8-13)28-23-29-21(26)20(33-23)19(31)18-16(24)5-2-6-17(18)25/h2,5-10,15H,3-4,11-12,26H2,1H3,(H,27,32)(H,28,29)/t15-/m0/s1 |
InChI Key |
JHOYXMSKUJRBCS-HNNXBMFYSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |
SMILES |
CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |
Canonical SMILES |
CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
synonyms |
AG012917; AG 012917; AG-012917. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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